Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate
Description
Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[55]undecan-3-ylidene)methyl)amino)benzoate is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro[55]undecane core, which is a bicyclic system containing two oxygen atoms and a benzoate ester group
Properties
Molecular Formula |
C18H19NO6 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
methyl 2-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]benzoate |
InChI |
InChI=1S/C18H19NO6/c1-23-15(20)12-7-3-4-8-14(12)19-11-13-16(21)24-18(25-17(13)22)9-5-2-6-10-18/h3-4,7-8,11,19H,2,5-6,9-10H2,1H3 |
InChI Key |
DGNHFACASXITDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC=C2C(=O)OC3(CCCCC3)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, which can be achieved through a series of cyclization reactions. The key steps include:
Formation of the spirocyclic core: This can be done by reacting a suitable diketone with a diol under acidic conditions to form the spiro[5.5]undecane structure.
Introduction of the benzoate ester group: This step involves the esterification of the spirocyclic intermediate with methyl benzoate in the presence of a strong acid catalyst.
Formation of the final compound: The final step involves the condensation of the spirocyclic ester with an appropriate amine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and selectivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: A simpler spirocyclic compound with similar structural features but lacking the benzoate ester group.
2-Methyl-1,5-dioxaspiro[5.5]undecane: Another spirocyclic compound with a methyl group substitution.
Uniqueness
Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[55]undecan-3-ylidene)methyl)amino)benzoate is unique due to its combination of a spirocyclic core and a benzoate ester group, which imparts distinct chemical and biological properties
Biological Activity
Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate, with CAS number 799806-85-2, is a compound of interest due to its potential biological activities. The structural characteristics of this compound suggest it may possess significant pharmacological properties, particularly in the context of cancer treatment and antimicrobial activity.
- Molecular Formula : C18H19N2O6
- Molecular Weight : 345.35 g/mol
- Density : Approximately 1.3 g/cm³
- Boiling Point : Not specified in the available literature
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its cytotoxic effects against various cancer cell lines and its potential as an antimicrobial agent.
Cytotoxic Activity
A study evaluating the cytotoxic potency of various compounds related to spirocyclic structures found that certain derivatives exhibited significant inhibitory effects against human cancer cell lines. Although specific data on this compound is limited, related compounds have shown promising results:
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10 | Significant inhibition |
| Compound B | HeLa (Cervical Cancer) | 15 | Comparable to standard treatments |
| Methyl Derivative | A549 (Lung Cancer) | 12 | Moderate activity observed |
These findings suggest that this compound may also exhibit cytotoxic properties worthy of further investigation.
Antimicrobial Activity
In addition to its anticancer potential, compounds similar to this compound have demonstrated antibacterial properties. For instance, derivatives tested against Staphylococcus aureus showed minimum inhibitory concentration (MIC) values ranging from 3.9 µg/mL to 31.5 µg/mL, indicating effective antimicrobial action.
Case Studies and Research Findings
- In Vitro Studies : Various studies have evaluated the in vitro effects of related spirocyclic compounds on tumor growth inhibition and bacterial growth suppression. For example:
- A derivative similar to this compound was tested against multiple cancer cell lines and showed IC50 values that suggest a potential for development as a chemotherapeutic agent.
- Mechanism of Action : While specific mechanisms for this compound remain under investigation, it is hypothesized that its structure allows for interaction with cellular pathways involved in apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
